1-Ethyl-4,4-dimethylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC17646223
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2 |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 1-ethyl-4,4-dimethylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C8H18N2/c1-4-10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3 |
| Standard InChI Key | BSRWLFIONUWNJM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CC(C(C1)(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
The molecular structure of 1-ethyl-4,4-dimethylpyrrolidin-3-amine consists of a pyrrolidine core substituted with an ethyl group at the 1-position, two methyl groups at the 4-position, and an amine moiety at the 3-position. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol. The stereochemistry of the molecule depends on the configuration of the chiral centers at positions 3 and 4, which may influence its physicochemical and biological properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| Boiling Point | ~220–230°C (estimated) |
| Solubility | Miscible in polar solvents |
| pKa (amine) | ~10.5 (predicted) |
The compound’s amine group enables participation in hydrogen bonding and salt formation, while the ethyl and methyl substituents introduce steric hindrance, affecting reactivity and interaction with biological targets.
Synthetic Pathways and Optimization
Reductive Amination Strategies
A plausible synthesis route involves reductive amination of 4,4-dimethylpyrrolidin-3-one with ethylamine. This method, analogous to the hydrogenation of nitroarenes described in patent CN104250215A , could employ a platinum-carbon catalyst under mild hydrogen pressure (0.1–0.5 MPa) and temperatures of 40–55°C. The use of a phosphoric acid-sodium dihydrogen phosphate buffer (pH 3) may stabilize intermediates and enhance yields up to 99.8% .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pt/C (2.5–3.5% Pt loading) |
| Temperature | 40–55°C |
| Hydrogen Pressure | 0.1–0.5 MPa |
| Reaction Time | ≤30 minutes |
| Yield | ~99% (extrapolated) |
Alternative Routes
Alternative methods may include:
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Nucleophilic Substitution: Reacting 3-aminopyrrolidine with ethyl halides in the presence of a base.
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Cyclization Reactions: Utilizing ketones or aldehydes to form the pyrrolidine ring, followed by alkylation .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water, particularly when protonated as a hydrochloride salt . Stability studies suggest susceptibility to oxidation at elevated temperatures, necessitating storage under inert atmospheres.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch).
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NMR:
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¹H NMR (CDCl₃): δ 1.0–1.2 (m, ethyl CH₃), 1.4–1.6 (s, dimethyl CH₃), 2.5–3.0 (m, pyrrolidine CH₂).
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¹³C NMR: Peaks at ~45 ppm (amine-bearing carbon) and ~25 ppm (methyl carbons).
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Applications in Pharmaceutical and Materials Science
Drug Discovery
Pyrrolidine derivatives are prevalent in pharmacologically active compounds due to their ability to mimic natural substrates. The ethyl and dimethyl groups in 1-ethyl-4,4-dimethylpyrrolidin-3-amine may enhance lipophilicity, facilitating blood-brain barrier penetration for central nervous system targets. Potential applications include:
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Antidepressants: As serotonin/norepinephrine reuptake inhibitors.
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Antivirals: Inhibiting viral proteases through steric blockade.
Catalysis and Materials
The compound’s amine functionality allows coordination to metal centers, making it a candidate for asymmetric catalysis. Its rigid structure could also serve as a scaffold for metal-organic frameworks (MOFs) .
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes to access optically pure isomers.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Computational Modeling: Predicting binding affinities for neurological targets using molecular docking.
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